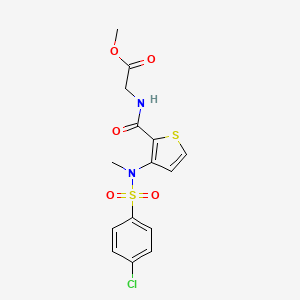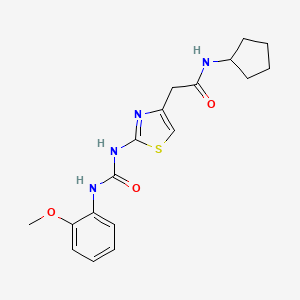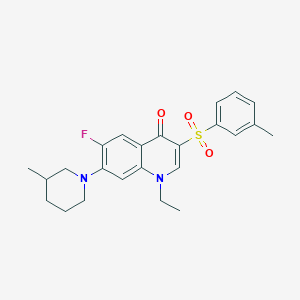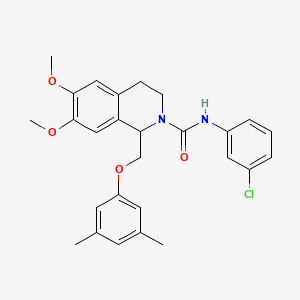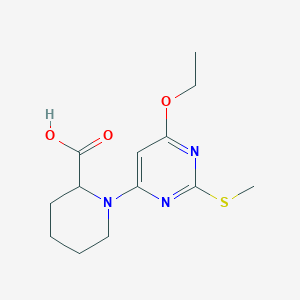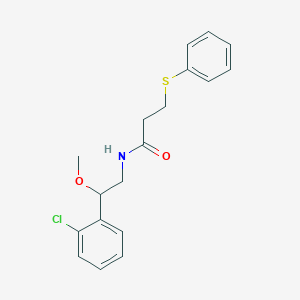
1-(4-methylbenzyl)-1H-indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-methylbenzyl)-1H-indole-3-carboxylic acid” is a complex organic molecule that likely contains an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) and a carboxylic acid group . The “4-methylbenzyl” part suggests a benzyl group (a benzene ring attached to a methylene group) with a methyl group attached to the fourth carbon of the benzene ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including coupling reactions, substitution reactions, and others . The exact method would depend on the starting materials and the specific conditions required .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole group, the carboxylic acid group, and the 4-methylbenzyl group . These groups could participate in various chemical reactions, such as acid-base reactions, electrophilic aromatic substitutions, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .Applications De Recherche Scientifique
Antispermatogenic Agents
1-(4-methylbenzyl)-1H-indole-3-carboxylic acid and its derivatives have been studied for their potential as antispermatogenic agents. Compounds in this class, including halogenated derivatives, have shown significant activity in inhibiting spermatogenesis and reducing testicular weight (Corsi & Palazzo, 1976).
Synthetic Routes and Chemical Synthesis
There has been considerable interest in developing novel synthetic routes for similar compounds, like the synthesis of 1-(6-chloro-3,4-methylenedioxybenzyl)-5-(2,6-dichlorobenzyloxy)indole-2-carboxylic acid, which is an inhibitor of β-ketoacyl-acyl carrier protein synthase III (Li Song, 2006). Similarly, the synthesis of ellipticine through the reaction of 1-(4-methoxybenzyl)indole-2,3-dicarboxylic anhydride with (3-bromo-4-pyridyl)triisopropoxytitanium highlights the utility of these compounds in creating complex molecular structures (Miki, Hachiken, & Yanase, 2001).
Novel Derivatives and Potential Applications
The development of novel indole-2-carboxylic acids, like 1-phenyl-1H-indole-2-carboxylic acids, demonstrates the diversity of compounds that can be synthesized from indole-3-carboxylic acids. These compounds have potential applications in medicinal chemistry (Unangst, Connor, Stabler, & Weikert, 1987).
Photophysical Properties
Research on the photophysical properties of fluorescent indole derivatives synthesized from β-brominated dehydroamino acids and arylboronic acids reveals the potential of these compounds in developing fluorescent probes. This application is particularly relevant in the context of interactions with fluoride anions (Pereira, Castanheira, Ferreira, & Queiroz, 2010).
Mécanisme D'action
Target of Action
Similar compounds such as 1,2-disubstituted benzimidazole-based compounds have been found to interact with multiple targets in breast cancer cells, including parp5a, parp1, bcl-2, jak2, and cdk4 . These targets play crucial roles in cell proliferation, apoptosis, and cell cycle regulation .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects . The interaction of the compound with its targets could lead to changes in cellular processes, potentially influencing cell growth, differentiation, and survival .
Biochemical Pathways
Indole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways . For instance, they have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level . These effects could potentially include changes in cell growth, differentiation, and survival, among others .
Orientations Futures
Propriétés
IUPAC Name |
1-[(4-methylphenyl)methyl]indole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-12-6-8-13(9-7-12)10-18-11-15(17(19)20)14-4-2-3-5-16(14)18/h2-9,11H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCENYNLOOHOOMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylbenzyl)-1H-indole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2770765.png)
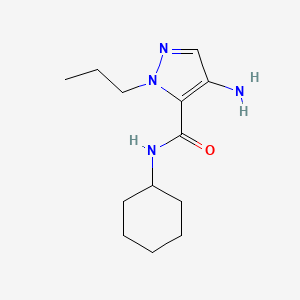
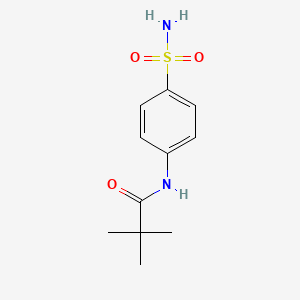
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2770772.png)
![ethyl (2Z)-2-acetyl-3-[(aminosulfonyl)amino]acrylate](/img/structure/B2770773.png)
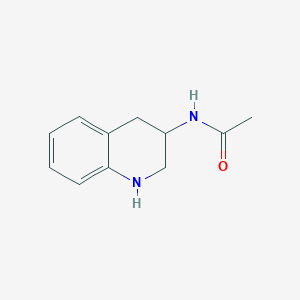
![N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2770776.png)
![2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2770777.png)
